

An In-Depth Technical Guide to 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methylbenzo[d]isoxazol-3-ol

Cat. No.: B1586163

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Introduction

7-Methylbenzo[d]isoxazol-3-ol is a heterocyclic organic compound belonging to the benzisoxazole class. The isoxazole ring system is a prominent scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical characterization of **7-Methylbenzo[d]isoxazol-3-ol**, offering valuable insights for researchers engaged in drug discovery and development.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of **7-Methylbenzo[d]isoxazol-3-ol** are crucial for its application in experimental settings. Its molecular weight and formula are foundational for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Property	Value	Source
Molecular Weight	149.149 g/mol	[4]
Molecular Formula	C ₈ H ₇ NO ₂	[4][5][6]
CAS Number	36238-83-2	[4][5][6]
Appearance	Solid	[6]
Purity	Typically ≥96%	[6][7]

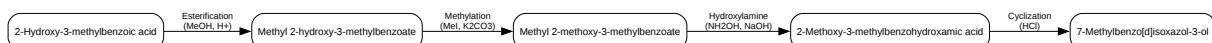
Molecular Structure:

Caption: Molecular Structure of **7-Methylbenzo[d]isoxazol-3-ol**.

Synthesis of 7-Methylbenzo[d]isoxazol-3-ol

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an enamine.[8][9][10] A common and effective method for constructing the benzo[d]isoxazol-3-ol scaffold is through the intramolecular cyclization of an ortho-substituted hydroxamic acid. The following protocol is a representative synthesis based on established methodologies for related compounds.

Proposed Synthetic Pathway:



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Caption: Proposed synthesis of **7-Methylbenzo[d]isoxazol-3-ol**.

Experimental Protocol:

Step 1: Esterification of 2-Hydroxy-3-methylbenzoic acid

- Dissolve 2-hydroxy-3-methylbenzoic acid in methanol.

- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for 4-6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
- Purify the resulting methyl 2-hydroxy-3-methylbenzoate by column chromatography.

Step 2: Methylation of the phenolic hydroxyl group

- Dissolve methyl 2-hydroxy-3-methylbenzoate in acetone.
- Add potassium carbonate and methyl iodide.
- Reflux the mixture for 8-12 hours.
- Filter the reaction mixture and evaporate the solvent.
- The crude methyl 2-methoxy-3-methylbenzoate can be used in the next step without further purification.

Step 3: Formation of the Hydroxamic Acid

- Prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in methanol.
- Add the methyl 2-methoxy-3-methylbenzoate to this solution.
- Stir the reaction mixture at room temperature for 24 hours.
- Acidify the mixture with dilute hydrochloric acid to precipitate the 2-methoxy-3-methylbenzohydroxamic acid.
- Filter and dry the product.

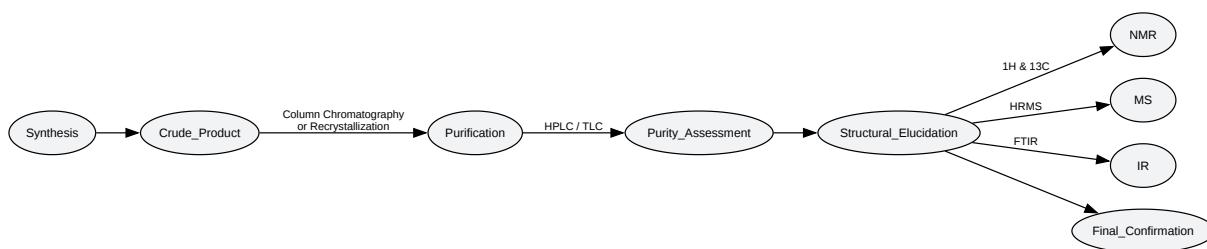
Step 4: Cyclization to **7-Methylbenzo[d]isoxazol-3-ol**

- Treat the 2-methoxy-3-methylbenzohydroxamic acid with concentrated hydrochloric acid.
- Heat the mixture at a specified temperature to induce cyclization and demethylation.
- Cool the reaction mixture and collect the precipitated product.
- Recrystallize the crude product from a suitable solvent to obtain pure **7-Methylbenzo[d]isoxazol-3-ol**.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized **7-Methylbenzo[d]isoxazol-3-ol**. This typically involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow:



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Caption: Analytical workflow for **7-Methylbenzo[d]isoxazol-3-ol**.

Expected Spectroscopic Data:

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton.

The chemical shifts (δ) and coupling constants (J) will be characteristic of the substituted benzene ring. For example, the methyl protons should appear as a singlet around δ 2.0-2.5 ppm. The aromatic protons will exhibit complex splitting patterns in the range of δ 7.0-8.0 ppm.[11][12]

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the methyl carbon, the aromatic carbons, and the carbonyl-like carbon of the isoxazolone ring. [11][12]
- IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the hydroxyl group (around $3200\text{-}3600\text{ cm}^{-1}$), C=O stretching vibration (around $1650\text{-}1750\text{ cm}^{-1}$), and C=N stretching (around $1600\text{-}1650\text{ cm}^{-1}$).[4][13]
- MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The expected $[\text{M}+\text{H}]^+$ ion for $\text{C}_8\text{H}_7\text{NO}_2$ would be approximately 150.05.[11]

Applications in Research and Drug Development

The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry. Derivatives have been investigated for a wide range of therapeutic applications, leveraging their ability to interact with various biological targets.[1] The presence of the methyl and hydroxyl groups on the **7-Methylbenzo[d]isoxazol-3-ol** backbone provides opportunities for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of **7-Methylbenzo[d]isoxazol-3-ol**, encompassing its fundamental molecular properties, a plausible synthetic route, and a robust analytical workflow for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound and its derivatives in the pursuit of novel scientific discoveries and therapeutic innovations.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 7-Methylbenzo[d]isoxazol-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586163#7-methylbenzo-d-isoxazol-3-ol-molecular-weight]

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